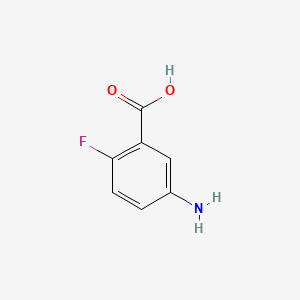

5-Amino-2-fluorobenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGAIOJWQDRBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371016 | |

| Record name | 5-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56741-33-4 | |

| Record name | 5-Amino-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Amino-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Amino-2-fluorobenzoic acid (CAS Number: 56741-33-4). The information is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound is a substituted aromatic carboxylic acid. Its physical characteristics are crucial for its handling, formulation, and application in various scientific fields, including medicinal chemistry and materials science.

Data Presentation

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | [1][2][3] |

| Molecular Weight | 155.13 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 190-191 °C | |

| Boiling Point | 351.3 °C at 760 mmHg | |

| Density | 1.43 g/cm³ | |

| pKa (Predicted) | 2.41 ± 0.10 | |

| Solubility | No experimental data found. General solubility is expected in polar organic solvents. |

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of aromatic amino acids are outlined below. These protocols are generalized and can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of dry this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.

-

The measurement is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a vial.

-

The vial is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C).

-

The mixture is agitated until equilibrium is reached (typically 24-48 hours).

-

The suspension is allowed to settle, and an aliquot of the supernatant is withdrawn and filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a calibrated analytical method.

-

The solubility is expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

The pH of the solution is recorded after each addition of titrant, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point on the titration curve. For a compound with both an acidic and a basic group, two pKa values will be obtained.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a chemical compound like this compound.

Concluding Remarks

References

5-Amino-2-fluorobenzoic acid molecular weight and formula

An In-depth Technical Guide to 5-Amino-2-fluorobenzoic Acid: Core Molecular Properties

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide provides the core molecular information for this compound.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₇H₆FNO₂ | [1][2] |

| Molecular Weight | 155.13 g/mol | [1][2] |

| Empirical Formula (Hill Notation) | C₇H₆FNO₂ | [1] |

It is important to note that the isomer 2-Amino-5-fluorobenzoic acid shares the same molecular formula and weight[3][4].

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its key molecular identifiers.

Caption: Molecular properties of this compound.

References

A Technical Guide to the Solubility of 5-Amino-2-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an overview of the solubility of aminofluorobenzoic acids in organic solvents, with a focus on providing a framework for determining the solubility of 5-Amino-2-fluorobenzoic acid. Due to a lack of specific quantitative data in publicly accessible literature for this compound, this document presents solubility data for its isomer, 2-Amino-5-fluorobenzoic acid, to serve as a reference point. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound in an organic solvent is provided, alongside a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is an organic compound with the molecular formula C₇H₆FNO₂.[1][2] As a substituted benzoic acid, its solubility in various organic solvents is a critical parameter in numerous applications, including pharmaceutical synthesis, purification, and formulation. Understanding the solubility profile of this compound is essential for designing efficient reaction conditions, developing crystallization processes, and formulating drug delivery systems.

This guide addresses the current landscape of solubility data for this compound and provides a practical approach for its experimental determination.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, qualitative and some quantitative data are available for the isomeric compound, 2-Amino-5-fluorobenzoic acid. This information can serve as a useful, albeit approximate, guide for solvent selection in studies involving this compound.

It is generally observed that 2-Amino-5-fluorobenzoic acid exhibits moderate solubility in polar organic solvents.[3]

Table 1: Quantitative Solubility of 2-Amino-5-fluorobenzoic Acid in Select Organic Solvents

| Solvent | Chemical Class | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~30[4][5] |

| Dimethylformamide (DMF) | Amide | ~30[4][5] |

| Ethanol | Alcohol | ~20[4][5] |

| Methanol | Alcohol | Soluble (qualitative)[6][7] |

Note: The data presented in this table is for the isomer 2-Amino-5-fluorobenzoic acid and should be used as an estimation for this compound with caution. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is a standard and reliable technique for obtaining equilibrium solubility data.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mg/mL or mol/L, based on the determined concentration and the volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. Page loading... [guidechem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Amino-5-fluorobenzoic acid CAS#: 446-08-2 [m.chemicalbook.com]

Spectroscopic Data and Experimental Protocols for 5-Amino-2-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-fluorobenzoic acid (CAS No. 446-08-2)[1], a compound of interest in various chemical and pharmaceutical research fields. The guide presents available and predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for data acquisition, and illustrates a typical analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.5-7.7 | dd | ~9, ~3 | 1H | H-6 |

| ~7.0-7.2 | ddd | ~9, ~9, ~3 | 1H | H-4 |

| ~6.8-7.0 | dd | ~9, ~5 | 1H | H-3 |

| ~4.0-5.0 | br s | - | 2H | -NH₂ |

| ~11.0-13.0 | br s | - | 1H | -COOH |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~155 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~145 | C-NH₂ |

| ~120 (d) | C-H |

| ~118 (d) | C-H |

| ~115 (d) | C-H |

| ~110 | C-COOH |

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

The infrared spectrum of this compound has been recorded and analyzed[2]. The key absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3500-3300 | Medium | N-H stretch (Amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1700-1650 | Strong | C=O stretch (Carboxylic Acid) |

| 1620-1580 | Medium | N-H bend (Amine) & C=C stretch (Aromatic) |

| 1300-1200 | Strong | C-O stretch (Carboxylic Acid) |

| 1250-1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 155 | High | [M]⁺ (Molecular Ion) |

| 138 | Medium | [M - OH]⁺ |

| 110 | Medium | [M - COOH]⁺ |

| 93 | Medium | [M - COOH - F]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Use a vortex mixer or sonicator to ensure complete dissolution.

-

Filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse sequence: Standard single-pulse experiment

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Spectral width: -2 to 14 ppm

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse sequence: Proton-decoupled single-pulse experiment

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 200 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain a Fourier-Transform Infrared (FT-IR) spectrum of this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours and cool in a desiccator.

-

In an agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and grind the mixture until a homogenous, fine powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be recorded.

-

-

Data Acquisition and Processing:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

-

-

Instrument Parameters (for a Quadrupole or Ion Trap Mass Spectrometer):

-

Ionization mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Capillary voltage: 3-5 kV

-

Drying gas (N₂): Flow rate and temperature optimized for the instrument and solvent.

-

Nebulizer pressure: Optimized for stable spray.

-

Mass range: m/z 50-500

-

-

Data Acquisition and Analysis:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

If fragmentation is desired (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic characterization of a chemical compound.

References

Synthesis of 5-Amino-2-fluorobenzoic Acid from 4-Fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and scalable synthetic route to produce 5-Amino-2-fluorobenzoic acid, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, 4-fluoroaniline. The described methodology follows a multi-step pathway involving condensation, cyclization, and oxidative cleavage reactions.

Synthetic Pathway Overview

The synthesis of this compound from 4-fluoroaniline proceeds through a three-step reaction sequence. The initial step involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to yield N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. This intermediate subsequently undergoes an intramolecular cyclization in the presence of concentrated sulfuric acid to form 5-fluoro-1H-indole-2,3-dione. The final step is an oxidative cleavage of the indole-2,3-dione ring using hydrogen peroxide under alkaline conditions to afford the target molecule, this compound.

Caption: Overall synthetic pathway from 4-fluoroaniline.

Experimental Protocols

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

This initial condensation reaction forms the core backbone of the intermediate required for the subsequent cyclization.

Caption: Workflow for the synthesis of Intermediate 1.

Methodology:

-

Prepare a solution of chloral hydrate by dissolving 18.2 g in 400 mL of water.

-

In a separate vessel, prepare a solution of 4-fluoroaniline by dissolving 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water, followed by the addition of 9 mL of concentrated hydrochloric acid. Stir until a clear yellow solution is obtained.[1]

-

The chloral hydrate solution is added to a 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer.

-

The 4-fluoroaniline solution is then added to the flask. A white flocculent precipitate will form immediately.

-

The reaction mixture is heated to reflux and maintained for 2 hours.

-

The mixture is then filtered while still hot under reduced pressure to collect the brownish-yellow filter cake.

-

The crude product is recrystallized from hot water, filtered after cooling, and dried to yield N-(4-fluorophenyl)-2-(hydroxyimino)acetamide as a white solid.[2]

Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione

The second step involves an acid-catalyzed intramolecular cyclization to form the indole-2,3-dione ring system.

Caption: Workflow for the synthesis of Intermediate 2.

Methodology:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, add 95 mL of 98% concentrated sulfuric acid.

-

Heat the sulfuric acid to 60°C ± 10°C.

-

Add 22.2 g of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step.

-

Increase the temperature to 85-90°C and maintain for 20 minutes.

-

After the reaction is complete, pour the reaction solution into crushed ice, which will cause an orange-red solid to precipitate.

-

Filter the solid and dry at a low temperature to obtain 5-fluoro-1H-indole-2,3-dione.[1]

Step 3: Synthesis of this compound

The final step is the oxidative cleavage of the heterocyclic ring to yield the desired product.

Caption: Workflow for the synthesis of the final product.

Methodology:

-

The oxidation is carried out under alkaline conditions using hydrogen peroxide. The preferred alkali is sodium hydroxide or potassium hydroxide at a concentration of 15-25% (w/w).[1]

-

The molar ratio of 5-fluoro-1H-indole-2,3-dione to hydrogen peroxide is preferably between 1:2.5 and 1:4.0.[1]

-

The oxidation reaction temperature should be controlled between 80-90°C.[1]

-

After the reaction is complete, the solution is filtered with activated carbon while hot.

-

The filtrate is then cooled in an ice-water bath, and hydrochloric acid is added dropwise to adjust the pH to 4-5, causing the product to precipitate.

-

The precipitate is filtered, and the filter cake is recrystallized with xylene.

-

The purified product is dried to obtain this compound as a light-yellow needle-shaped solid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Product | Yield (%) | Melting Point (°C) |

| 1 | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | 69.3 | Not Reported |

| 2 | 5-Fluoro-1H-indole-2,3-dione | 89.9 | 216.9 - 217.2 |

| 3 | This compound | 69.8 | 181.1 - 182.5 |

Analytical Data for this compound

The structure of the final product has been confirmed by the following analytical methods[1]:

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3450, 3190, 1680, 1570, 1430, 1240, 830, 760, 680

-

Mass Spectrometry (MS) (EI): m/z 155 (M⁺), 137 (M⁺ - H₂O), 110 (M⁺ - OH - CO), 109 (M⁺ - OH - CO - H)

-

¹H Nuclear Magnetic Resonance (¹H NMR) (500MHz, DMSO-d₆) δ: 6.76 (dd, J=4.8Hz, J=9.0Hz, 1H), 7.15 (m, J=8.5Hz, J=9.0Hz, 1H), 7.37 (dd, J=8.5Hz, J=3.0Hz, 1H)

Conclusion

This technical guide provides a comprehensive overview of a viable synthetic route for this compound starting from 4-fluoroaniline. The detailed experimental protocols, workflow diagrams, and quantitative data offer valuable insights for researchers and professionals in the field of pharmaceutical development and organic synthesis. The presented method utilizes readily available starting materials and reagents, with high yields reported for the intermediate steps.

References

An In-depth Technical Guide to the Safety and Handling of 5-Amino-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Amino-2-fluorobenzoic acid (CAS No. 56741-33-4). The following sections detail the material's hazards, safe handling procedures, emergency response, and disposal, compiled to ensure the safety of laboratory and research personnel.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic compound used in chemical synthesis and research. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₂ | |

| Molecular Weight | 155.13 g/mol | |

| Appearance | Solid, powder | |

| Color | Dark cream/beige | |

| Melting Point | 190-191 °C | |

| Boiling Point | 351.3 °C at 760 mmHg | |

| Density | 1.43 g/cm³ | |

| Flash Point | 166.3 °C | |

| pKa | 2.41 ± 0.10 (Predicted) | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are outlined below. It is important to note that the toxicological properties of this compound have not been fully investigated.

| GHS Classification | Code | Description |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor

An In-depth Technical Guide to the Chemical Stability and Storage of 5-Amino-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 5-Amino-2-fluorobenzoic acid. The information is compiled from safety data sheets, product information, and analogous scientific literature to ensure safe handling, maintain compound integrity, and support its application in research and drug development.

Core Chemical Properties and Stability Profile

This compound is a crystalline solid that is generally stable under standard laboratory conditions.[1] However, its stability can be influenced by exposure to air, light, and elevated temperatures.[1][2] Understanding these sensitivities is crucial for maintaining the compound's purity and reactivity for experimental use.

General Stability

The compound is considered stable under normal handling and storage protocols.[1] For long-term viability, specific storage conditions are recommended to mitigate potential degradation. One supplier suggests a shelf life of at least four years when stored at -20°C.[3][4][5]

Sensitivity to Environmental Factors

-

Air Sensitivity: The compound is noted to be air-sensitive, and it is recommended to be stored under an inert gas atmosphere, such as nitrogen or argon.[1]

-

Light Sensitivity: Exposure to light may alter the compound.[2] Therefore, it should be stored in a dark place or in an opaque container.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the physical properties and storage of this compound.

| Parameter | Value | Source |

| Storage Temperature | 2-8°C or -20°C | [1][3] |

| Long-Term Stability | ≥ 4 years (at -20°C) | [3][4][5] |

| Melting Point | 190 °C | [7] |

| Solubility in Ethanol | ~20 mg/mL | [3] |

| Solubility in DMSO | ~30 mg/mL | [3] |

| Solubility in DMF | ~30 mg/mL | [3] |

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Container: Store in a tightly sealed, light-resistant container.[1][2]

-

Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon).[1][6]

-

Temperature: Store in a refrigerator at 2-8°C for short-term storage or in a freezer at -20°C for long-term storage.[1][3]

-

Environment: Keep in a dry and well-ventilated area.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[1][4]

Potential Degradation Pathways and Hazardous Decomposition

Under elevated temperatures, such as in a fire, this compound can decompose to produce hazardous substances, including:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride (HF)[8]

The primary thermal degradation pathway for aminobenzoic acids is often decarboxylation, leading to the loss of carbon dioxide.[3][9]

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not widely published, the following are detailed, generalized experimental protocols for assessing the thermal and photostability of similar chemical entities. These protocols can be adapted to evaluate this specific compound.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These methods are used to determine the thermal stability and decomposition profile of a compound.

1. Thermogravimetric Analysis (TGA) Protocol:

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (e.g., alumina or platinum).

-

Procedure:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at an initial temperature of 25°C for 5-10 minutes.

-

Heat the sample from 25°C to a final temperature of approximately 300°C at a constant heating rate of 10°C/min.

-

Continuously record the sample's mass as a function of temperature.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

2. Differential Scanning Calorimetry (DSC) Protocol:

-

Objective: To determine the melting point and to observe any endothermic or exothermic events associated with decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

-

Procedure:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at an initial temperature of 25°C for 5 minutes.

-

Heat the sample from 25°C to a temperature above its melting point (e.g., 220°C) at a constant heating rate of 10°C/min.

-

Continuously record the heat flow to the sample relative to the reference.

-

-

Data Analysis: Plot the heat flow versus temperature. A sharp endothermic peak will indicate the melting point. Any exothermic peaks following the melt may indicate decomposition.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[10][11] These studies expose the compound to stress conditions more severe than accelerated stability testing.[10][12]

1. Acid and Base Hydrolysis:

-

Procedure:

-

Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

2. Oxidative Degradation:

-

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period, protected from light.

-

At specified time points, withdraw samples and quench the reaction if necessary.

-

Analyze the samples by HPLC.

-

3. Photostability Testing:

-

Procedure:

-

Expose a solid sample of this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

-

A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

-

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for assessing the chemical stability of a compound like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 8. pharmtech.com [pharmtech.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. medcraveonline.com [medcraveonline.com]

Potential Research Areas for 5-Amino-2-fluorobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-fluorobenzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of reactive functional groups and the advantageous properties of fluorine substitution. This technical guide explores potential research avenues for its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document provides a comprehensive overview for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound class. Key areas of opportunity include the development of novel kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK), and the exploration of their anti-inflammatory and anticancer properties.

Introduction

This compound serves as a valuable starting material for the synthesis of a diverse array of bioactive molecules. The presence of an amino group, a carboxylic acid, and a fluorine atom provides multiple points for chemical modification, enabling the generation of libraries of derivatives with varied physicochemical properties. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide will delve into specific, promising research areas for derivatives of this scaffold.

Synthesis of this compound Derivatives

The chemical versatility of this compound allows for the synthesis of a wide range of derivatives, including amides, hydrazides, and various heterocyclic compounds.

Amide Derivatives

A primary route for derivatization is the formation of amides via the reaction of the carboxylic acid group with various amines.

Experimental Protocol: General Amidation Procedure

A common and direct pathway to synthesize 5-amino-2-fluorobenzamide derivatives involves the amidation of this compound.[1]

-

Step 1: Activation of Carboxylic Acid. To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature for 30 minutes to form an activated ester.

-

Step 2: Amine Coupling. The desired amine is then added to the reaction mixture. The reaction is stirred at room temperature or slightly elevated temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. The reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired amide derivative.

Logical Workflow for Amide Synthesis

Caption: General workflow for the synthesis of 5-amino-2-fluorobenzamide derivatives.

Heterocyclic Derivatives

The amino and carboxylic acid functionalities of this compound can be utilized to construct various heterocyclic systems, such as pyrazoles, which are known to exhibit a wide range of biological activities.

Potential Research Areas and Biological Activities

Derivatives of this compound hold promise in several therapeutic areas, including oncology and inflammatory diseases.

Kinase Inhibition

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 5-amino-2-fluorobenzamide scaffold is structurally similar to moieties found in known kinase inhibitors, suggesting its potential in this area.

3.1.1. Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Several BTK inhibitors are currently on the market or in clinical development. The 5-amino-2-fluorobenzamide core can serve as a foundational element for the design of novel BTK inhibitors.

Caption: The drug discovery process starting from the this compound scaffold.

Future research should focus on:

-

Synthesis of diverse libraries: Expanding the chemical space around the this compound core.

-

Structure-Activity Relationship (SAR) studies: To understand the relationship between chemical structure and biological activity, guiding the design of more potent and selective compounds.

-

In-depth mechanistic studies: To elucidate the specific molecular targets and signaling pathways modulated by these derivatives.

-

In vivo evaluation: To assess the efficacy and pharmacokinetic properties of promising lead compounds in animal models.

References

Methodological & Application

Application Notes and Protocols: 5-Amino-2-fluorobenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-2-fluorobenzoic acid as a versatile building block in medicinal chemistry. Its unique structure, featuring a fluorine atom, an amino group, and a carboxylic acid, allows for its incorporation into a variety of heterocyclic scaffolds, leading to the development of potent therapeutic agents. This document details its application in the synthesis of anticancer agents, specifically quinazolinone derivatives, and kinase inhibitors targeting Bruton's tyrosine kinase (Btk).

Application I: Synthesis of Quinazolinone-Based Anticancer Agents

This compound is a key precursor for the synthesis of quinazolinone derivatives, a class of compounds known for their broad spectrum of biological activities, including potent anticancer effects. The fluorine substitution can enhance metabolic stability and cell permeability of the final compounds.

Quantitative Data: Anticancer Activity of Quinazolinone Derivatives

The following table summarizes the in vitro cytotoxic activity of representative quinazolinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinazolinone Derivative A | A549 (Lung) | 0.44 | Gefitinib | - |

| Quinazolinone Derivative B | PC-3 (Prostate) | 17.08 ± 3.61 | 5-Fluorouracil | - |

| Quinazolinone Derivative C | SMMC-7721 (Liver) | 15.68 ± 1.64 | 5-Fluorouracil | - |

| Quinazolinone Derivative D | NCI-H460 (Lung) | 0.789 | Erlotinib | 0.045 ± 0.003 |

| Quinazolinone Derivative E | MCF-7 (Breast) | 8.69 | - | - |

| Quinazolinone Derivative F | HeLa (Cervical) | 6.65 | - | - |

Note: The specific structures of the quinazolinone derivatives A-F are varied and can be found in the cited literature. The data presented here is a compilation from multiple sources to illustrate the potential of this class of compounds.[1][2][3][4]

Experimental Protocol: Synthesis of a Representative Quinazolinone Derivative

This protocol describes a general two-step synthesis of a 2,3-disubstituted quinazolin-4(3H)-one from this compound.

Step 1: Synthesis of 2-Amino-5-fluorobenzamide

-

To a solution of this compound (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution to 0°C and bubble ammonia gas through the solution until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Amino-5-fluorobenzamide.

Step 2: Cyclization to form the Quinazolinone Core

-

A mixture of 2-Amino-5-fluorobenzamide (1.0 eq) and a substituted benzaldehyde (1.2 eq) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired quinazolinone derivative.[4][5]

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinazolinone derivatives in culture medium. Add the compounds to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Diagram: General Workflow for Anticancer Drug Screening

Application II: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

This compound can be utilized as a scaffold for the development of potent and selective Btk inhibitors. Btk is a key kinase in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.

Quantitative Data: Btk Inhibitory Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative Btk inhibitors.

| Compound Class | Btk IC50 (nM) | Reference Compound | Btk IC50 (nM) |

| Phenyl-purin-amine Derivative | 0.4 | Ibrutinib | 0.3 |

| Carbazole Carboxamide Derivative | 7 | AVL-292 | 0.6 |

| 2,5-diaminopyrimidine Derivative | 14 | - | - |

Note: The specific structures of these derivatives are complex and can be found in the cited literature. The data illustrates the potency that can be achieved with scaffolds derivable from aminobenzoic acid precursors.[6][7][8]

Experimental Protocol: Synthesis of a Representative Btk Inhibitor Scaffold

This protocol outlines a general method for the synthesis of an N-phenyl-2-aminobenzamide scaffold, a common core in many kinase inhibitors.

-

Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.

-

Amide Bond Formation: Add the desired aniline derivative (1.0 eq) to the reaction mixture.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-amino-5-fluorobenzamide derivative.

Experimental Protocol: In Vitro Btk Enzymatic Assay

This protocol describes a common method for determining the in vitro enzymatic activity of Btk and the inhibitory potential of synthesized compounds using a luminescence-based assay.

-

Reagent Preparation: Prepare Btk enzyme, substrate (e.g., a poly-GT peptide), and ATP solutions in a suitable kinase buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

-

Kinase Reaction: In a 96-well plate, add the Btk enzyme, the test compound, and the substrate. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP, which is then used in a luciferase reaction to produce light.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition of Btk activity for each compound concentration and determine the IC50 value.

Diagram: Btk Signaling Pathway and Inhibition

References

- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Quinolone Precursors from 5-Amino-2-fluorobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry, serving as a key starting material for the synthesis of a variety of bioactive molecules and drug precursors. Its unique substitution pattern, featuring an amine, a carboxylic acid, and a fluorine atom, allows for diverse functionalization and the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of a quinolone-based drug precursor, 4-hydroxy-2,8-bis(trifluoromethyl)quinoline-6-carboxylic acid, from this compound. Quinolone derivatives are a prominent class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.

Introduction

Fluorinated aromatic compounds are of significant interest in drug discovery due to the ability of the fluorine atom to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a readily available starting material that incorporates these advantages. It is particularly useful in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive heterocyclic compounds.[1] This application note focuses on a well-established synthetic route, the Gould-Jacobs reaction, to prepare a highly functionalized quinolone derivative from this compound. Quinolones are crucial precursors for a wide range of pharmaceuticals.

Synthetic Pathway Overview

The synthesis of 4-hydroxy-2,8-bis(trifluoromethyl)quinoline-6-carboxylic acid from this compound proceeds via a two-step sequence:

-

Condensation: An initial condensation reaction between this compound and ethyl 4,4,4-trifluoroacetoacetate.

-

Cyclization: A subsequent thermal cyclization of the intermediate to form the quinolone ring system.

This pathway is a modification of the classic Gould-Jacobs reaction for quinoline synthesis.

Caption: Synthetic workflow for the target quinolone precursor.

Experimental Protocols

Synthesis of 4-hydroxy-2,8-bis(trifluoromethyl)quinoline-6-carboxylic acid

This protocol is adapted from established methods for the synthesis of similar quinolone structures.

Materials:

-

This compound

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Polyphosphoric acid (PPA)

-

Dowtherm A (or other high-boiling point solvent)

-

Ice

-

Distilled water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Condensation and Cyclization:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 equivalent).

-

Slowly add polyphosphoric acid to the mixture with stirring.

-

Heat the reaction mixture to 120-150°C and stir for 3 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice water with vigorous stirring. This will precipitate the crude product.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-hydroxy-2,8-bis(trifluoromethyl)quinoline-6-carboxylic acid.

-

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of quinolone derivatives via the Gould-Jacobs reaction.

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Reagent | Ethyl 4,4,4-trifluoroacetoacetate | - |

| Catalyst/Solvent | Polyphosphoric acid | [2] |

| Reaction Temperature | 120-150 °C | [2] |

| Reaction Time | 3 hours | [2] |

| Expected Yield | 20-91% (Varies based on specific substrates) | [2] |

| Purification Method | Recrystallization or Column Chromatography | - |

Biological Significance and Signaling Pathway

Quinolone derivatives are known to exhibit a wide range of biological activities. Fluoroquinolones, a major class of antibiotics, act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. The inhibition of these enzymes leads to strand breaks in the bacterial DNA, ultimately resulting in cell death.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

This compound is a key starting material for the synthesis of medicinally relevant quinolone derivatives. The protocol described provides a reliable method for the preparation of a 4-hydroxy-2,8-bis(trifluoromethyl)quinoline-6-carboxylic acid precursor. The versatility of the quinolone scaffold allows for further chemical modifications to develop novel therapeutic agents targeting a range of diseases. The provided workflow and biological context serve as a valuable resource for researchers in the field of drug discovery and development.

References

5-Amino-2-fluorobenzoic Acid: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group for cyclization reactions, a carboxylic acid for further derivatization, and a fluorine atom to enhance pharmacological properties, makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds. These heterocycles often form the core structures of pharmacologically active agents, including anticancer, anti-inflammatory, and central nervous system-targeting drugs. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds from this compound, including quinazolines, benzodiazepines, and benzothiadiazine dioxides.

I. Synthesis of 7-Fluoro-4-oxo-3,4-dihydroquinazoline Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The fluorine atom at the 7-position can significantly enhance the binding affinity and metabolic stability of these compounds, making them potent enzyme inhibitors. Notably, several quinazoline-based drugs targeting the Epidermal Growth Factor Receptor (EGFR) are used in cancer therapy.[2][3]

Application: EGFR Inhibitors for Cancer Therapy

Quinazoline derivatives are known to act as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[2][4] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[2][5] By blocking this pathway, 7-fluoroquinazoline derivatives can induce cell cycle arrest and apoptosis in cancer cells.[6]

Experimental Protocol: Niementowski Reaction

A common method for the synthesis of 4-oxo-3,4-dihydroquinazolines (also known as quinazolinones) is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide.[7]

Materials:

-

This compound

-

Formamide

-

Water

-

Ethanol

Procedure:

-

A mixture of this compound (1.55 g, 10 mmol) and formamide (1.80 g, 40 mmol) is heated at 150-160°C for 4 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is dried to afford 7-fluoroquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Expected Yield |

| This compound | Formamide | 7-Fluoroquinazolin-4(3H)-one | ~85-95% |

II. Synthesis of 7-Fluoro-1,4-benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor. They are widely used for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. The synthesis of benzodiazepines often involves the cyclization of an appropriately substituted 2-aminobenzophenone or a related precursor.[8] Starting from this compound, a multi-step synthesis can be envisioned to produce novel fluorinated benzodiazepines.

Application: Anxiolytic and Anticonvulsant Agents

The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of benzodiazepines, potentially leading to compounds with improved efficacy and side-effect profiles.

Proposed Synthetic Protocol

This proposed protocol involves a multi-step synthesis starting with the acylation of this compound, followed by conversion to an aminoketone and subsequent cyclization.

Step 1: N-Acylation of this compound

Materials:

-

This compound

-

Chloroacetyl chloride

-

Toluene

-

Pyridine

Procedure:

-

Dissolve this compound (1.55 g, 10 mmol) in 20 mL of toluene in a round-bottom flask.

-

Add a catalytic amount of pyridine.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add chloroacetyl chloride (1.24 g, 11 mmol) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

The precipitate of 5-(2-chloroacetamido)-2-fluorobenzoic acid is collected by filtration, washed with cold toluene, and dried.

Step 2: Formation of the Aminoketone (via Friedel-Crafts acylation)

This step would be followed by a Friedel-Crafts reaction with benzene to form a 2-amino-5-fluorobenzophenone derivative, and subsequent cyclization with ammonia or a primary amine to yield the benzodiazepine ring. The specific conditions for these latter steps would require experimental optimization.

Quantitative Data (Step 1):

| Reactant 1 | Reactant 2 | Product | Expected Yield |

| This compound | Chloroacetyl chloride | 5-(2-chloroacetamido)-2-fluorobenzoic acid | ~80-90% |

III. Synthesis of 6-Fluoro-1,2,4-benzothiadiazine 1,1-dioxide Derivatives

Benzothiadiazine dioxides are heterocyclic compounds that have shown a range of biological activities, including acting as cognitive enhancers and diuretics. The synthesis typically involves the cyclization of a substituted 2-aminobenzenesulfonamide.

Application: Cognitive Enhancers

Certain benzothiadiazine dioxides act as positive allosteric modulators of AMPA receptors, which are involved in synaptic plasticity and memory formation.[9]

Proposed Synthetic Protocol

This synthesis would begin with the conversion of this compound to the corresponding aniline, followed by sulfonation and cyclization.

Step 1: Curtius Rearrangement to form 4-Fluoro-1,2-phenylenediamine

The carboxylic acid of this compound can be converted to an amine via a Curtius rearrangement.

Step 2: Synthesis of 6-Fluoro-1,2,4-benzothiadiazine 1,1-dioxide

Materials:

-

4-Fluoro-1,2-phenylenediamine (from Step 1)

-

Sulfuryl chloride

-

Ammonia

Procedure:

-

The 4-fluoro-1,2-phenylenediamine is treated with sulfuryl chloride to yield the corresponding sulfamoyl chloride.

-

Subsequent treatment with ammonia would lead to the cyclization to form 6-fluoro-1,2,4-benzothiadiazine 1,1-dioxide. Detailed reaction conditions would need to be optimized.

Quantitative Data (Conceptual):

| Starting Material | Key Intermediate | Product |

| This compound | 4-Fluoro-1,2-phenylenediamine | 6-Fluoro-1,2,4-benzothiadiazine 1,1-dioxide |

This compound is a highly useful and adaptable starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel quinazolines, benzodiazepines, and benzothiadiazine dioxides, and to investigate their biological activities. The presence of the fluorine atom offers a key advantage for modulating the pharmacological properties of the resulting molecules. Further research and optimization of the proposed synthetic routes are encouraged to fully exploit the potential of this versatile building block.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2-Amino-5-fluorobenzoic Acid in Yeast Genetics: A Detailed Guide

A Note on Chemical Specificity: While the inquiry specified 5-Amino-2-fluorobenzoic acid, extensive literature review reveals no documented application of this specific isomer in yeast genetics. However, its structural isomer, 2-Amino-5-fluorobenzoic acid (also known as 5-Fluoroanthranilic Acid or 5-FAA) , is a well-established and valuable chemical tool in this field. This document will detail the application and protocols for 2-Amino-5-fluorobenzoic acid.

Introduction

2-Amino-5-fluorobenzoic acid (5-FAA) is a toxic antimetabolite of the tryptophan biosynthesis pathway in the yeast Saccharomyces cerevisiae.[1][2][3] Its primary application in yeast genetics is for the counterselection of the TRP1 gene, a commonly used selectable marker.[1][2][4] Yeast cells that are auxotrophic for tryptophan (i.e., carry a trp1 mutation) are resistant to the toxic effects of 5-FAA, while cells that are prototrophic for tryptophan (possessing a functional TRP1 gene) are sensitive.[5] This differential sensitivity allows for the selection of cells that have lost a TRP1-containing plasmid or have had the TRP1 gene excised from their genome.

Principle of Action

The tryptophan biosynthesis pathway in yeast converts anthranilic acid to tryptophan through a series of enzymatic steps. 5-FAA, as an analog of anthranilic acid, is recognized and processed by the enzymes of this pathway.[5] This metabolic conversion leads to the production of a toxic fluorinated analog of a downstream intermediate, ultimately resulting in cell death. Cells lacking a functional enzyme in this pathway, such as those with a trp1 mutation, cannot process 5-FAA and are therefore resistant.

Physicochemical and Biological Properties

A summary of the relevant properties of 2-Amino-5-fluorobenzoic acid is provided in the table below.

| Property | Value | Reference |

| Synonyms | 5-Fluoroanthranilic Acid, 5-FAA | [1][3] |

| Molecular Formula | C₇H₆FNO₂ | [1][3][6] |

| Molecular Weight | 155.13 g/mol | [1][3][6] |

| Appearance | White to light yellow crystal powder | [1] |

| Melting Point | 181-183°C | [1] |

| Solubility | Soluble in DMSO and methanol.[1] Solubility in ethanol is approx. 20 mg/ml, and in DMSO and DMF is approx. 30 mg/ml.[3] | [1][3] |

| Storage | Store at -20°C for long-term stability (≥4 years).[3] | [3] |

Experimental Protocols

1. Preparation of 5-FAA Stock Solution

A stock solution of 5-FAA is typically prepared in an organic solvent due to its limited aqueous solubility.

-

Materials:

-

2-Amino-5-fluorobenzoic acid (powder)

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

-

Protocol:

-

Weigh out the desired amount of 5-FAA powder in a sterile container.

-

Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mg/mL).

-

Vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution at -20°C.

-

2. Preparation of 5-FAA Counterselection Plates

-

Materials:

-

Yeast nitrogen base (YNB) without amino acids and ammonium sulfate

-

Glucose (or other carbon source)

-

Ammonium sulfate

-

Amino acid dropout mix lacking tryptophan

-

Bacteriological agar

-

5-FAA stock solution

-

Sterile water

-

Autoclave

-

Water bath (55-60°C)

-

Sterile petri dishes

-

-

Protocol:

-

Prepare the synthetic defined (SD) medium with the appropriate amino acid supplements but lacking tryptophan. For 1 liter of medium, combine all components except 5-FAA.

-

Autoclave the medium to sterilize it.

-

Cool the autoclaved medium in a water bath to 55-60°C. It is crucial that the medium is not too hot as this can degrade the 5-FAA.

-

Add the 5-FAA stock solution to the molten agar to the desired final concentration (typically 0.1% w/v or 1 g/L).

-

Mix gently but thoroughly to ensure even distribution.

-

Pour the plates and allow them to solidify.

-

Store the plates at 4°C, protected from light.

-

3. Plasmid Shuffling using 5-FAA

This technique is used to screen for mutations in a cloned gene that is essential for viability.

-

Principle: A yeast strain deleted for an essential gene is kept alive by a URA3-marked plasmid carrying a wild-type copy of the gene. A second, TRP1-marked plasmid carrying a mutated version of the gene is introduced. Plating on 5-FAA selects for cells that have lost the TRP1 plasmid, allowing for the identification of non-functional mutations.

-

Protocol:

-

Transform the yeast strain (containing the URA3-marked plasmid with the wild-type gene) with a library of mutated genes on a TRP1-marked plasmid.

-

Select for transformants on medium lacking uracil and tryptophan.

-

Inoculate individual colonies into liquid medium and grow overnight.

-

Plate serial dilutions of the cultures onto plates containing 5-FAA.

-

Incubate the plates at the desired temperature for 3-5 days.

-

Colonies that grow on 5-FAA have lost the TRP1 plasmid. The viability of these colonies indicates that the mutated gene on the remaining plasmid is functional under the tested conditions.

-

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-5-fluorobenzoic Acid - Applications - CAT N°: 16669 [bertin-bioreagent.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 101412 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of 5-Amino-2-fluorobenzoic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid, 5-Amino-2-fluorobenzoic acid, into peptide chains. This protocol is intended for researchers in peptide chemistry, drug discovery, and materials science who are interested in synthesizing novel peptides with unique structural and functional properties conferred by this fluorinated anthranilic acid analog.

Introduction

This compound is an attractive building block for peptide synthesis due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, altered electronic properties, and the potential for novel intramolecular interactions. Its incorporation can lead to peptides with enhanced biological activity, improved pharmacokinetic profiles, and unique conformational preferences. These protocols outline the key considerations and methodologies for both solid-phase and solution-phase peptide synthesis involving this amino acid.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₂ | [1][2] |

| Molecular Weight | 155.13 g/mol | [1] |

| Melting Point | 181-183 °C | [1][2] |

| Appearance | Solid | [1] |

| Suitability | Solution-phase peptide synthesis | [1][2] |

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-phase peptide synthesis (SPPS) is the most common method for synthesizing peptides.[3] The Fmoc (9-fluorenylmethoxycarbonyl) strategy is widely used due to its mild deprotection conditions.[4][5]

A. Materials and Reagents

-

Fmoc-protected amino acids

-

This compound (with a suitable N-protecting group, e.g., Fmoc)

-

Resin (e.g., Wang resin, Rink amide resin)[6]

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)[7][8][9]

-

Coupling additives: HOBt (1-Hydroxybenzotriazole)[7]

-

Activation base: DIPEA (N,N-Diisopropylethylamine)[6]

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[5][6]

-

Solvents: DMF, DCM (Dichloromethane), Ether[6]

-

Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[5][6]

B. Protocol

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.[6]

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[5][6]

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (or Fmoc-5-Amino-2-fluorobenzoic acid) (3-4 equivalents), a coupling reagent like HBTU (3-4 equivalents), HOBt (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[5]

-

Monitor the reaction completion using a Kaiser test.[6]

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[6]

-

Cleavage and Deprotection:

-

Peptide Precipitation and Purification:

Workflow for Solid-Phase Peptide Synthesis of a Peptide Containing this compound

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

II. Solution-Phase Peptide Synthesis